![molecular formula C10H12N2O4 B1409085 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid CAS No. 1270416-71-1](/img/structure/B1409085.png)
3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid
Overview
Description
3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, also known as 2-Methyl-5-nitrophenylalanine (MNP) is an amino acid that has been studied in various scientific research applications. It is a non-proteinogenic amino acid and is not found in nature. MNP is a derivative of phenylalanine and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Novel Compounds
- The synthesis of 3-methyl and 4-methyl derivatives of 3-amino-3,4-dihydro-1-hydroxycarbostyril, which are related to the compound , has been explored. These derivatives were not found to possess antibacterial activity, unlike their parent compound (Davis et al., 1980).
Applications in Medicinal Chemistry
- A series of compounds derived from a similar chemical process as 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid were evaluated for antimalarial activity. This study found a correlation between antimalarial potency and the size and electron donation of the phenyl ring substituents (Werbel et al., 1986).
Fluorescence Derivatisation
- The compound has been utilized in fluorescence derivatisation of amino acids, resulting in strongly fluorescent derivatives, useful in biological assays (Frade et al., 2007).
Synthesis of Chiral Compounds
- In the synthesis of chiral alkanoic acids and their methyl esters, derivatives of the compound have been used. This synthesis involves regioselective arylation, methylation, and nitration processes (Gondela & Walczak, 2005).
Stereochemistry and Biological Activity
- Research on long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one, derived from similar compounds, has been conducted to understand their stereochemistry and biological activity (Rahman et al., 2005).
Solid-Phase Synthesis
- The compound has been used in solid-phase synthesis to create diverse 3,5-disubstituted-2-aminofuranones, showcasing its utility in efficient synthesis processes (Matiadis et al., 2009).
Crystal Structure Analysis
- Studies on the crystal structure of related compounds have been conducted to understand their molecular packing and other physical properties (Lysov et al., 2000).
Vibrational and Electronic Spectroscopy
- Vibrational and electronic absorption spectroscopy has been used to analyze 3-Amino-3-(2-nitrophenyl) propionic acid, providing insights into its molecular properties and potential biological applications (Abraham et al., 2018).
properties
IUPAC Name |
3-amino-3-(2-methyl-5-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-2-3-7(12(15)16)4-8(6)9(11)5-10(13)14/h2-4,9H,5,11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCCEFFQICYZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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